molecular formula C16H10Cl2N6O B12392491 Tubulin inhibitor 37

Tubulin inhibitor 37

Cat. No.: B12392491
M. Wt: 373.2 g/mol
InChI Key: BGPIKAQIAQQJNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tubulin inhibitor 37 is a compound that targets the protein tubulin, which is a key component of the microtubule structure within cells. Tubulin inhibitors are widely studied for their potential in cancer therapy due to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tubulin inhibitor 37 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary depending on the desired structural features of the inhibitor. Commonly used methods include:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route to produce the compound in larger quantities. This typically requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Tubulin inhibitor 37 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Tubulin inhibitor 37 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study microtubule dynamics and the effects of tubulin inhibition on cellular processes.

    Biology: Employed in research to understand the role of microtubules in cell division, intracellular transport, and other cellular functions.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells.

    Industry: Utilized in the development of new therapeutic agents and in drug discovery programs targeting tubulin.

Mechanism of Action

Tubulin inhibitor 37 exerts its effects by binding to the colchicine-sensitive site of tubulin, thereby inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the metaphase stage and ultimately induces apoptosis. The molecular targets and pathways involved include the inhibition of microtubule assembly and the activation of apoptotic signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique in its specific binding affinity and selectivity for the colchicine-sensitive site on tubulin. This specificity allows for targeted disruption of microtubule dynamics with potentially fewer side effects compared to other tubulin inhibitors .

Properties

Molecular Formula

C16H10Cl2N6O

Molecular Weight

373.2 g/mol

IUPAC Name

5-[5-(2,6-dichloropyridin-4-yl)tetrazol-1-yl]-1-methylindole-3-carbaldehyde

InChI

InChI=1S/C16H10Cl2N6O/c1-23-7-10(8-25)12-6-11(2-3-13(12)23)24-16(20-21-22-24)9-4-14(17)19-15(18)5-9/h2-8H,1H3

InChI Key

BGPIKAQIAQQJNS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)N3C(=NN=N3)C4=CC(=NC(=C4)Cl)Cl)C=O

Origin of Product

United States

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